molecular formula C19H30O B073279 5alpha-Androstan-2-one CAS No. 1225-48-5

5alpha-Androstan-2-one

Cat. No. B073279
CAS RN: 1225-48-5
M. Wt: 274.4 g/mol
InChI Key: ROVSAVJEBQAVFO-PFFQMSPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstan-2-one, also known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development and maintenance of male sexual characteristics. It is synthesized from testosterone and is more potent than testosterone in its androgenic effects. DHT is known to have a significant impact on the male reproductive system, including the development of the prostate gland and the growth of facial and body hair.

Mechanism Of Action

DHT exerts its effects by binding to androgen receptors in target tissues. The androgen receptor is a protein that is found in the cytoplasm of cells. When DHT binds to the androgen receptor, it forms a complex that translocates to the nucleus of the cell. Once in the nucleus, the complex binds to DNA and activates the transcription of specific genes, leading to the production of proteins that mediate the effects of DHT.

Biochemical And Physiological Effects

DHT has a range of biochemical and physiological effects, including the development of male sexual characteristics, such as the growth of facial and body hair, deepening of the voice, and the enlargement of the prostate gland. It also plays a role in the regulation of sebum production in the skin, and is involved in the development of acne. DHT has been shown to have an anabolic effect on muscle tissue, leading to increased muscle mass and strength.

Advantages And Limitations For Lab Experiments

DHT is a useful tool in the study of androgen receptor function and the effects of androgens on target tissues. It has been used in a variety of in vitro and in vivo experiments to investigate the mechanisms of androgen action. However, there are limitations to the use of DHT in experiments, as it is a potent androgen that can have significant effects on target tissues. Careful consideration must be given to the dose and duration of DHT exposure in experimental studies.

Future Directions

There are several areas of research that could be pursued in the study of DHT. One area of interest is the role of DHT in the development of prostate cancer. Studies have shown that DHT is required for the growth and survival of prostate cancer cells, and targeting the androgen receptor with drugs such as enzalutamide and abiraterone has shown promise in the treatment of advanced prostate cancer. Another area of research is the potential use of DHT as a biomarker for the diagnosis and prognosis of prostate cancer. Additionally, further investigation is needed to understand the role of DHT in the development of acne and other skin disorders.

Synthesis Methods

DHT is synthesized from testosterone through the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone to DHT by removing the double bond between carbon atoms 4 and 5 in the testosterone molecule. The synthesis of DHT occurs primarily in the prostate gland, testes, and hair follicles.

Scientific Research Applications

DHT has been extensively studied for its role in male sexual development and function. It has also been investigated for its potential use in the treatment of male pattern baldness, prostate cancer, and benign prostatic hyperplasia. Research has also shown that DHT may have a role in the development of acne, as it stimulates the sebaceous glands in the skin.

properties

CAS RN

1225-48-5

Product Name

5alpha-Androstan-2-one

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-one

InChI

InChI=1S/C19H30O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1

InChI Key

ROVSAVJEBQAVFO-PFFQMSPKSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3CC2)C

SMILES

CC12CCCC1C3CCC4CCC(=O)CC4(C3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4CCC(=O)CC4(C3CC2)C

synonyms

5α-Androstan-2-one

Origin of Product

United States

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